1-[4-(Butan-2-yl)phenyl]-3-(3-chlorophenyl)urea
Overview
Description
1-[4-(Butan-2-yl)phenyl]-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a chlorophenyl group through a urea linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-(3-chlorophenyl)urea typically involves the reaction of 4-(Butan-2-yl)aniline with 3-chlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-[4-(Butan-2-yl)phenyl]-3-(3-chlorophenyl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: The compound is evaluated for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and products, such as polymers, coatings, and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-[4-(Butan-2-yl)phenyl]-3-(3-chlorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(3-phenylurea): This compound lacks the butan-2-yl group, which may result in different chemical and biological properties.
1-(4-Butylphenyl)-3-(3-chlorophenyl)urea: This compound has a butyl group instead of a butan-2-yl group, which may affect its reactivity and interactions.
1-(4-Isopropylphenyl)-3-(3-chlorophenyl)urea: This compound has an isopropyl group instead of a butan-2-yl group, leading to potential differences in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity, interactions, and potential applications. By comparing it with similar compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new compounds with desired properties.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3-chlorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-3-12(2)13-7-9-15(10-8-13)19-17(21)20-16-6-4-5-14(18)11-16/h4-12H,3H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVLBLBSJHOJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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